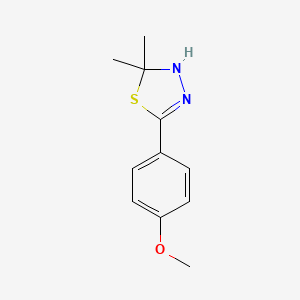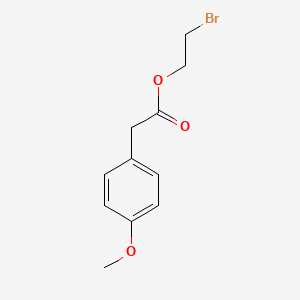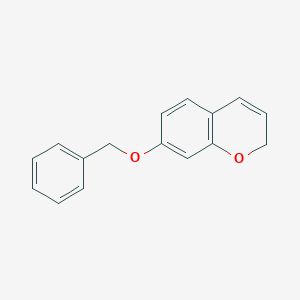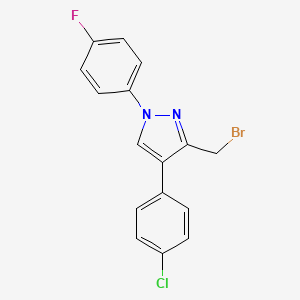
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 3-methyl group and a 1-(3-(dimethylamino)propyl) substituent. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoxalinone core, which can be derived from o-phenylenediamine and a suitable diketone.
Alkylation: The 3-methyl group is introduced through an alkylation reaction using methyl iodide or a similar alkylating agent.
Substitution: The 1-(3-(dimethylamino)propyl) group is introduced via a substitution reaction, where the quinoxalinone core is reacted with 3-(dimethylamino)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the quinoxalinone core.
Reduction: Reduced forms of the quinoxalinone core.
Substitution: Substituted quinoxalinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: Used in peptide synthesis and protein crosslinking.
3-(Dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and other pharmacologically active compounds.
Uniqueness
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is unique due to its specific quinoxalinone core structure combined with the 3-methyl and 1-(3-(dimethylamino)propyl) substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 78155-88-1 | |
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-11-14(18)17(10-6-9-16(2)3)13-8-5-4-7-12(13)15-11/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
HDGMMAOSFCZVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



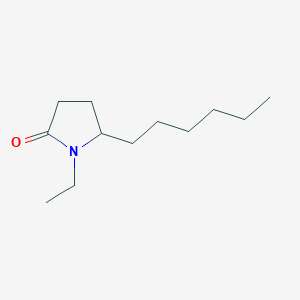
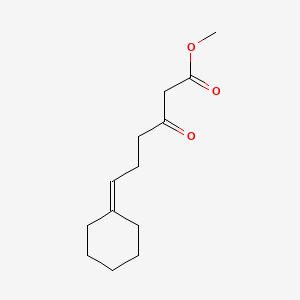
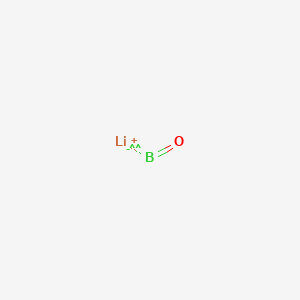
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
